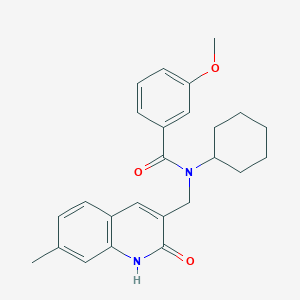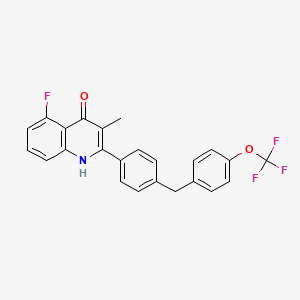
RYL-552
Vue d'ensemble
Description
RYL-552: is a chemical compound known for its potent inhibitory effects on the mitochondrial electron transport chain, specifically targeting the enzyme NADH dehydrogenase 2 in the malaria parasite Plasmodium falciparum
Préparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often require the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: this compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
Chemistry: this compound is used as a research tool to study the mitochondrial electron transport chain and its role in cellular respiration. It helps in understanding the mechanisms of electron transfer and the effects of inhibiting specific enzymes .
Biology: In biological research, this compound is employed to investigate the metabolic pathways of Plasmodium falciparum. It aids in identifying potential targets for antimalarial drug development and understanding the parasite’s resistance mechanisms .
Medicine: Its ability to inhibit NADH dehydrogenase 2 makes it a promising candidate for treating drug-resistant malaria strains .
Industry: In the pharmaceutical industry, this compound can be used in the development and testing of new antimalarial compounds. It serves as a reference compound for evaluating the efficacy of other potential inhibitors .
Mechanism of Action
This compound exerts its effects by binding to NADH dehydrogenase 2 in the mitochondrial electron transport chain of Plasmodium falciparum. This binding disrupts the electron transfer process, leading to a decrease in ATP production and ultimately causing the death of the parasite . The compound acts as a non-competitive inhibitor, binding to allosteric sites and inducing conformational changes that prevent the binding of NADH to its pocket .
Comparison with Similar Compounds
Similar Compounds:
CK-2-68: Another inhibitor of NADH dehydrogenase 2, similar in structure and function to this compound.
Uniqueness of this compound: this compound is unique due to its specific targeting of NADH dehydrogenase 2 and its non-competitive inhibitory mechanism. Unlike other inhibitors, this compound binds to multiple allosteric sites, causing significant conformational changes that disrupt the enzyme’s function .
Applications De Recherche Scientifique
Chemistry: RYL-552 is used as a research tool to study the mitochondrial electron transport chain and its role in cellular respiration. It helps in understanding the mechanisms of electron transfer and the effects of inhibiting specific enzymes .
Biology: In biological research, this compound is employed to investigate the metabolic pathways of Plasmodium falciparum. It aids in identifying potential targets for antimalarial drug development and understanding the parasite’s resistance mechanisms .
Medicine: Its ability to inhibit NADH dehydrogenase 2 makes it a promising candidate for treating drug-resistant malaria strains .
Industry: In the pharmaceutical industry, this compound can be used in the development and testing of new antimalarial compounds. It serves as a reference compound for evaluating the efficacy of other potential inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of RYL-552 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often require the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: RYL-552 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce quinoline derivatives with reduced functional groups .
Mécanisme D'action
RYL-552 exerts its effects by binding to NADH dehydrogenase 2 in the mitochondrial electron transport chain of Plasmodium falciparum. This binding disrupts the electron transfer process, leading to a decrease in ATP production and ultimately causing the death of the parasite . The compound acts as a non-competitive inhibitor, binding to allosteric sites and inducing conformational changes that prevent the binding of NADH to its pocket .
Comparaison Avec Des Composés Similaires
CK-2-68: Another inhibitor of NADH dehydrogenase 2, similar in structure and function to RYL-552.
Atovaquone: A well-known antimalarial drug that targets the mitochondrial electron transport chain but acts on a different enzyme, cytochrome b.
Uniqueness of this compound: this compound is unique due to its specific targeting of NADH dehydrogenase 2 and its non-competitive inhibitory mechanism. Unlike other inhibitors, this compound binds to multiple allosteric sites, causing significant conformational changes that disrupt the enzyme’s function .
Propriétés
IUPAC Name |
5-fluoro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F4NO2/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUNZJHITPCTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C(=CC=C2)F)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



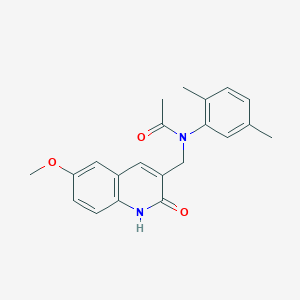
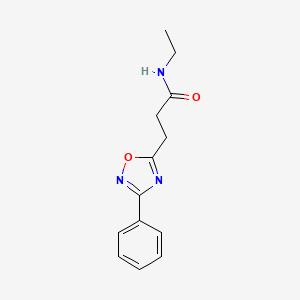
![2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712517.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)

![N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B7712538.png)
![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)
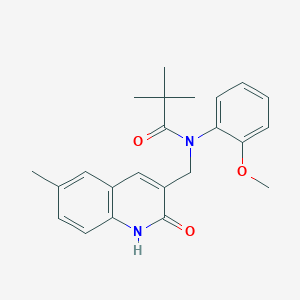
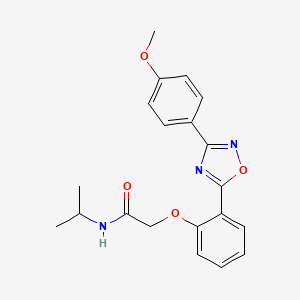
![3-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL](/img/structure/B7712571.png)

